Cas no 81525-10-2 (Nafamostat)

Nafamostat structure
Nafamostat structure
Nome del prodotto:Nafamostat
Numero CAS:81525-10-2
MF:C19H17N5O2
MW:347.370583295822
CID:90807
PubChem ID:4413

Nafamostat Proprietà chimiche e fisiche

Nomi e identificatori

    • Nafamostat
    • 6-AMIDINO-2-NAPHTHYL-4-GUANIDINOENZOATE, MESYLATE
    • FUT-175
    • FUTHAN
    • NAFAMOSTAT MESILATE
    • NafamostatMesilateBase
    • 6-Amidino-2-naphthyl 4-guanidinobenzoate
    • Nafamostat Dimethanesulfonate
    • Nafamstat
    • NAFAMOSTAT MESYLATE
    • 4-Guanidinobenzoic acid 6-amidino-2-naphtyl ester
    • 6-carbamimidoylnaphthalen2-yl 4-(diaminomethyleneamino) benzoate
    • CKD-314
    • UNII-Y25LQ0H97D
    • 4-Guanidino-benzoic acid 6-carbamimidoyl-naphthalen-2-yl ester
    • NS00069533
    • Nafabelltan
    • (6-carbamimidoyl-2-naphthyl) 4-guanidinobenzoate;Nafamostat
    • NAFAMOSTAT [MI]
    • HY-B0190
    • Nafamostatum [Latin]
    • SCHEMBL135503
    • 6-(Aminoiminomethyl)-2-naphthalenyl 4-((aminoiminomethyl)amino)benzoate
    • BCP13085
    • NCGC00160398-02
    • GTPL4262
    • p-Guanidinobenzoic acid ester with 6-hydroxy-2-naphthamidine
    • NCGC00160398-13
    • A840154
    • 6-amidino-2-naphthyl p-guanidinobenzoate
    • (6-carbamimidoylnaphthalen-2-yl) 4-carbamimidamidobenzoate
    • D08240
    • Benzoic acid, 4-((aminoiminomethyl)amino)-, 6-(aminoiminomethyl)-2-naphthalenyl ester
    • NCGC00160398-03
    • 4-Guanidino-benzoic acid 6-carbamimidoyl-naphthalen-2-yl ester(FUT-175)
    • AKOS017259237
    • DTXSID0048420
    • Nafamostat (INN)
    • Benzoic acid, 4-[(aminoiminomethyl)amino]-,6-(aminoiminomethyl)-2-naphthalenyl ester
    • NCGC00160398-04
    • Q15409374
    • Nafamostatum
    • AMY8858
    • CHEBI:135466
    • HMS3742K19
    • 7RF
    • 6-[amino(imino)methyl]-2-naphthyl 4-{[amino(imino)methyl]amino}benzoate dimethanesulfonate
    • 81525-10-2
    • NCGC00160398-01
    • 6-Amidino2-naphthyl 4-guanidinobenzoate
    • (6-carbamimidoylnaphthalen-2-yl) 4-(diaminomethylideneamino)benzoate
    • Y25LQ0H97D
    • NAFAMOSTAT [WHO-DD]
    • BSPBio_001194
    • BS-17665
    • AB01566816_01
    • FT-0629861
    • CKD314
    • 6-carbamimidoylnaphthalen-2-yl 4-[(diaminomethylidene)amino]benzoate
    • Nafamostat [INN]
    • 6-carbamimidoylnaphthalen-2-yl 4-guanidinobenzoate
    • BDBM50063698
    • MLS-0435512.0001
    • DB12598
    • CHEMBL273264
    • FUT-175; FUT 175; FUT175
    • benzoic acid, 4-[(aminoiminomethyl)amino]-, 6-(aminoiminomethyl)-2-naphthalenyl ester, methanesulfonate (1:2)
    • BRD-K06674495-334-03-2
    • ALBB-027243
    • BRD-K06674495-334-04-0
    • G78310
    • MDL: MFCD00866067
    • Inchi: 1S/C19H17N5O2/c20-17(21)14-2-1-13-10-16(8-5-12(13)9-14)26-18(25)11-3-6-15(7-4-11)24-19(22)23/h1-10H,(H3,20,21)(H4,22,23,24)
    • Chiave InChI: MQQNFDZXWVTQEH-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C=CC(NC(N)=N)=CC=1)OC1C=C2C(C=C(C(N)=N)C=C2)=CC=1

Proprietà calcolate

  • Massa esatta: 347.13800
  • Massa monoisotopica: 347.138
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 6
  • Complessità: 552
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2
  • Superficie polare topologica: 141A^2

Proprietà sperimentali

  • Colore/forma: Solid
  • Densità: 1.39±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: No data available
  • Punto di ebollizione: 637.2°C at 760 mmHg
  • Punto di infiammabilità: 339.1°C
  • Indice di rifrazione: 1.694
  • Solubilità: Quasi insolubile (0,027 g/l) (25°C),
  • PSA: 138.07000
  • LogP: 4.32150
  • Pressione di vapore: 0.0±1.9 mmHg at 25°C

Nafamostat Informazioni sulla sicurezza

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Nafamostat Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Water ;  0.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol ;  0.5 h, rt
2.1 Reagents: Cyanuric chloride ,  4-Methylmorpholine ;  4 h, 60 °C
2.2 overnight, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
2.4 Solvents: Methanol
Riferimento
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
Ahmed, Riyaz; et al, ChemistrySelect, 2023, 8(18),

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 -
2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  5 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
2.3 Solvents: Methanol ;  cooled; 0.5 h, rt
2.4 Reagents: Diethyl ether
Riferimento
Synthesis of 4-[(aminoiminomethyl)amino]benzoic acid 6-(aminoiminomethyl)-2-naphthalenyl ester, methanesulfonate (1:2) (nafamostat mesilate)
Chen, Baoquan; et al, Zhongguo Yiyao Gongye Zazhi, 2007, 38(8), 545-546

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
1.2 Reagents: Ammonia Solvents: Methanol ;  3 h, 50 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  15 min, rt
1.4 Solvents: Methanol
2.1 Reagents: Cyanuric chloride ,  4-Methylmorpholine ;  4 h, 60 °C
2.2 overnight, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
2.4 Solvents: Methanol
Riferimento
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
Ahmed, Riyaz; et al, ChemistrySelect, 2023, 8(18),

Synthetic Routes 4

Condizioni di reazione
1.1 Solvents: Dimethylformamide ;  5 - 6 h, 150 °C; 150 °C → rt
1.2 Reagents: Sodium hydroxide ;  5 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
2.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
2.2 Reagents: Ammonia Solvents: Methanol ;  3 h, 50 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water ;  15 min, rt
2.4 Solvents: Methanol
3.1 Reagents: Cyanuric chloride ,  4-Methylmorpholine ;  4 h, 60 °C
3.2 overnight, rt
3.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
3.4 Solvents: Methanol
Riferimento
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
Ahmed, Riyaz; et al, ChemistrySelect, 2023, 8(18),

Synthetic Routes 5

Condizioni di reazione
Riferimento
Amidine compounds and anticomplement agent comprising them
, European Patent Organization, , ,

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Pyridine
Riferimento
Synthesis and structure-activity study of protease inhibitors. IV. Amidinonaphthols and related acyl derivatives
Aoyama, Takuo; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(4), 1458-71

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Cyanuric chloride ,  4-Methylmorpholine ;  4 h, 60 °C
1.2 overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
1.4 Solvents: Methanol
Riferimento
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
Ahmed, Riyaz; et al, ChemistrySelect, 2023, 8(18),

Synthetic Routes 8

Condizioni di reazione
1.1 Solvents: Dimethylformamide
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  cooled; overnight, rt
2.2 Reagents: Ammonia Solvents: Ethanol ;  3 h, 50 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water
2.4 Solvents: Methanol ;  cooled; 0.5 h, rt
2.5 Reagents: Diethyl ether
3.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  5 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
3.3 Solvents: Methanol ;  cooled; 0.5 h, rt
3.4 Reagents: Diethyl ether
Riferimento
Synthesis of 4-[(aminoiminomethyl)amino]benzoic acid 6-(aminoiminomethyl)-2-naphthalenyl ester, methanesulfonate (1:2) (nafamostat mesilate)
Chen, Baoquan; et al, Zhongguo Yiyao Gongye Zazhi, 2007, 38(8), 545-546

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Solvents: Water ;  < 10 °C; 30 min, 0 °C
2.1 Solvents: Peracetic acid ;  0.5 h, 0 °C; 0 °C → rt; overnight, rt
3.1 Reagents: Potassium carbonate Solvents: Water ;  0.5 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Methanol ;  0.5 h, rt
4.1 Reagents: Cyanuric chloride ,  4-Methylmorpholine ;  4 h, 60 °C
4.2 overnight, rt
4.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
4.4 Solvents: Methanol
Riferimento
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
Ahmed, Riyaz; et al, ChemistrySelect, 2023, 8(18),

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ;  15 - 30 min, rt
1.2 Solvents: Water ;  3 - 4 h, 120 °C; 120 °C → 100 °C
1.3 Reagents: Tin ;  3 h, reflux
2.1 Solvents: Dimethylformamide ;  5 - 6 h, 150 °C; 150 °C → rt
2.2 Reagents: Sodium hydroxide ;  5 min, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
3.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
3.2 Reagents: Ammonia Solvents: Methanol ;  3 h, 50 °C
3.3 Reagents: Sodium bicarbonate Solvents: Water ;  15 min, rt
3.4 Solvents: Methanol
4.1 Reagents: Cyanuric chloride ,  4-Methylmorpholine ;  4 h, 60 °C
4.2 overnight, rt
4.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
4.4 Solvents: Methanol
Riferimento
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
Ahmed, Riyaz; et al, ChemistrySelect, 2023, 8(18),

Synthetic Routes 11

Condizioni di reazione
1.1 Solvents: Peracetic acid ;  0.5 h, 0 °C; 0 °C → rt; overnight, rt
2.1 Reagents: Potassium carbonate Solvents: Water ;  0.5 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Methanol ;  0.5 h, rt
3.1 Reagents: Cyanuric chloride ,  4-Methylmorpholine ;  4 h, 60 °C
3.2 overnight, rt
3.3 Reagents: Sodium bicarbonate Solvents: Water ;  10 min, rt
3.4 Solvents: Methanol
Riferimento
TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate
Ahmed, Riyaz; et al, ChemistrySelect, 2023, 8(18),

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Pyridine
Riferimento
Synthesis and structure-activity study of protease inhibitors. IV. Amidinonaphthols and related acyl derivatives
Aoyama, Takuo; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(4), 1458-71

Synthetic Routes 13

Condizioni di reazione
Riferimento
Amidine compounds and anticomplement agent comprising them
, European Patent Organization, , ,

Nafamostat Raw materials

Nafamostat Preparation Products

Nafamostat Letteratura correlata

Fornitori consigliati
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